4-Hydroxy-3-(4-sulfobutyl)aminobiphenyl
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Overview
Description
4-Hydroxy-3-(4-sulfobutyl)aminobiphenyl is a chemical compound with the molecular formula C16H19NO4S and a molecular weight of 321.39 g/mol. It is characterized by the presence of a hydroxy group, an aminobiphenyl structure, and a sulfobutyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(4-sulfobutyl)aminobiphenyl typically involves the reaction of 4-hydroxybiphenyl with 4-aminobutanesulfonic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(4-sulfobutyl)aminobiphenyl undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aminobiphenyl structure allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-Hydroxy-3-(4-sulfobutyl)aminobiphenyl has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(4-sulfobutyl)aminobiphenyl involves its interaction with specific molecular targets and pathways. The hydroxy and aminobiphenyl groups allow it to bind to various enzymes and receptors, potentially modulating their activity. The sulfobutyl group may enhance its solubility and bioavailability, facilitating its effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Hydroxy-3-(4-sulfobutyl)aminobiphenyl include:
- 4-Hydroxybiphenyl
- 4-Aminobiphenyl
- 4-Sulfobutylbiphenyl
Uniqueness
What sets this compound apart from these similar compounds is the combination of the hydroxy, aminobiphenyl, and sulfobutyl groups in a single molecule.
Properties
CAS No. |
80067-96-5 |
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Molecular Formula |
C16H19NO4S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-(2-hydroxy-5-phenylanilino)butane-1-sulfonic acid |
InChI |
InChI=1S/C16H19NO4S/c18-16-9-8-14(13-6-2-1-3-7-13)12-15(16)17-10-4-5-11-22(19,20)21/h1-3,6-9,12,17-18H,4-5,10-11H2,(H,19,20,21) |
InChI Key |
ULWSTFDDFZXYAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)NCCCCS(=O)(=O)O |
Origin of Product |
United States |
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